molecular formula C22H34N2O B13458446 N-[2-(1H-Indol-3-yl)ethyl]dodecanamide

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide

Cat. No.: B13458446
M. Wt: 342.5 g/mol
InChI Key: MKNMHNBIWPBTTO-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide is a compound that features an indole ring structure, which is a significant moiety in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-3-yl)ethyl]dodecanamide typically involves the reaction between tryptamine and a dodecanoic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants at room temperature until the formation of the desired product is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The indole ring can participate in electrophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole-3-ethylamine derivatives.

Scientific Research Applications

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]dodecanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Indol-3-yl)ethyl]dodecanamide is unique due to its long dodecanamide chain, which can influence its solubility, stability, and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H34N2O

Molecular Weight

342.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]dodecanamide

InChI

InChI=1S/C22H34N2O/c1-2-3-4-5-6-7-8-9-10-15-22(25)23-17-16-19-18-24-21-14-12-11-13-20(19)21/h11-14,18,24H,2-10,15-17H2,1H3,(H,23,25)

InChI Key

MKNMHNBIWPBTTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

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